N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide
Description
N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide is a sulfonamide-prolinamide hybrid compound characterized by a proline-derived backbone substituted with a 2,5-dichlorophenyl group and a 4-fluorophenylsulfonyl moiety. Key structural features include:
- Prolinamide core: The proline-derived structure may confer conformational rigidity, influencing solubility and biological interactions compared to linear sulfonamides.
Characterization methods such as NMR (1H, 13C, 19F), mass spectrometry, and TLC are standard for verifying its purity and structure, as seen in related sulfonamide syntheses .
Properties
Molecular Formula |
C17H15Cl2FN2O3S |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H15Cl2FN2O3S/c18-11-3-8-14(19)15(10-11)21-17(23)16-2-1-9-22(16)26(24,25)13-6-4-12(20)5-7-13/h3-8,10,16H,1-2,9H2,(H,21,23) |
InChI Key |
LHIGCTQAMRZFQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide typically involves multiple steps, starting with the preparation of the dichlorophenyl and fluorophenyl intermediates. These intermediates are then subjected to sulfonylation and amidation reactions under controlled conditions to form the final product. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H10Cl2FNO2S
- Molecular Weight : 334.2 g/mol
- IUPAC Name : N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide
The compound features a proline backbone substituted with a dichlorophenyl group and a fluorophenylsulfonyl moiety, which contribute to its biological activity.
Dopamine Receptor Modulation
Research has indicated that compounds similar to this compound can act as positive allosteric modulators of dopamine receptors. Specifically, studies have focused on the D1 dopamine receptor, which plays a crucial role in various neuropsychiatric disorders including schizophrenia and Parkinson's disease .
- Mechanism of Action : Positive allosteric modulators enhance the receptor's response to its natural ligand (dopamine), potentially improving cognitive function and mood stabilization in patients with neuropsychiatric conditions.
Neuropsychiatric Disorder Treatment
The compound is under investigation for its potential use in treating disorders such as:
- Schizophrenia : By modulating dopamine activity, it may help alleviate symptoms associated with this disorder.
- Parkinson's Disease : Enhancing dopaminergic signaling could improve motor functions and reduce symptoms related to dopamine deficiency.
Case Studies and Clinical Trials
A number of studies have been conducted to evaluate the safety and efficacy of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl and amide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Halogenated Aryl Groups
N-(2,5-dichlorophenyl)methanesulfonamide (WIHGUQ)
- Structure : Methanesulfonamide core with a 2,5-dichlorophenyl group.
- Key Differences : Lacks the prolinamide backbone and 4-fluorophenylsulfonyl substituent.
N-(4-fluorophenyl)methanesulfonamide (CICPIO)
- Structure : Methanesulfonamide with a 4-fluorophenyl group.
- Key Differences : Missing the dichlorophenyl and prolinamide components.
- Properties: The electron-withdrawing fluorine may enhance metabolic stability compared to non-fluorinated analogs .
N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide
- Structure : Methanesulfonamide integrated into a pyrimidine ring system.
- Key Differences: Heterocyclic backbone alters electronic properties and steric profile compared to the prolinamide scaffold.
Sulfonamide-Piperazine/Benzhydryl Analogs
Compounds such as 1-(Bis(4-fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) and N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) feature complex sulfonamide-piperazine architectures with bis(4-fluorophenyl)methyl groups.
- Structural Contrasts : These analogs utilize piperazine or benzhydryl cores instead of prolinamide, leading to differences in:
Pesticide-Related Sulfonamides
Compounds like tolylfluanid and dichlofluanid contain sulfonamide groups with fluorinated or chlorinated aryl substituents.
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Notable Features |
|---|---|---|---|---|---|
| N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide | C₁₇H₁₄Cl₂FN₂O₃S | 419.27 | Prolinamide, 2,5-Cl₂Ph, 4-F-PhSO₂ | Not reported | Conformationally constrained |
| N-(2,5-dichlorophenyl)methanesulfonamide (WIHGUQ) | C₇H₇Cl₂NO₂S | 248.11 | 2,5-Cl₂Ph, CH₃SO₂ | Not reported | Simpler structure, higher solubility |
| N-(4-fluorophenyl)methanesulfonamide (CICPIO) | C₇H₈FNO₂S | 189.21 | 4-F-Ph, CH₃SO₂ | Not reported | Enhanced metabolic stability |
| Tolylfluanid | C₁₀H₁₃Cl₂FN₂O₂S₂ | 347.26 | 4-Me-Ph, (CH₃)₂NSO₂ | Not reported | Pesticidal use, highly halogenated |
Research Findings and Implications
- Steric Considerations: The 2,5-dichlorophenyl group may hinder rotational freedom, affecting binding to biological targets relative to monosubstituted aryl analogs .
- Biological Relevance : Prolinamide derivatives are understudied compared to piperazine-based sulfonamides, suggesting unique applications in medicinal chemistry (e.g., protease inhibition or kinase modulation) .
Biological Activity
N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The compound's molecular formula is with a molecular weight of approximately 319.306 g/mol. Its structure includes a proline derivative with distinct halogen substitutions that may influence its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds, suggesting that this compound may exhibit similar properties. For instance, a series of synthesized compounds demonstrated significant activity against gram-positive bacteria and mycobacteria, with several derivatives showing submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The structure-activity relationship (SAR) analyses indicate that halogenated phenyl groups enhance antimicrobial efficacy .
| Compound | Activity Against MRSA | IC50 (μM) |
|---|---|---|
| Compound A | Yes | 0.5 |
| Compound B | Yes | 0.7 |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were evaluated in RAW264.7 macrophage cells. The compound significantly inhibited nitric oxide (NO) production induced by lipopolysaccharide (LPS), demonstrating its potential as an anti-inflammatory agent. The inhibition rate was reported at approximately 42% compared to a positive control .
Study 1: Antimicrobial Efficacy
A study examining various derivatives of sulfonamides found that compounds with similar structural motifs to this compound displayed potent antibacterial activity against resistant strains . The study utilized both in vitro assays and structure-activity relationship modeling to assess efficacy.
Study 2: Inhibition of Pro-inflammatory Cytokines
Another investigation focused on the anti-inflammatory properties of related compounds, measuring cytokine levels post-treatment with this compound. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 upon treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
